molecular formula C5H4BNO5S B3368458 3-Formyl-5-nitro-2-thiopheneboronic acid CAS No. 21157-02-8

3-Formyl-5-nitro-2-thiopheneboronic acid

Cat. No. B3368458
CAS RN: 21157-02-8
M. Wt: 200.97 g/mol
InChI Key: ZFBAIZVZSIQWNZ-UHFFFAOYSA-N
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Description

“3-Formyl-5-nitro-2-thiopheneboronic acid” is a chemical compound with the molecular formula C5H4BNO5S . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “3-Formyl-5-nitro-2-thiopheneboronic acid” is represented by the InChI key ZFBAIZVZSIQWNZ-UHFFFAOYSA-N . The compound has a molecular weight of 200.96 .


Physical And Chemical Properties Analysis

“3-Formyl-5-nitro-2-thiopheneboronic acid” has a molecular weight of 200.96 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

3-Formyl-5-nitro-2-thiopheneboronic acid is utilized in various synthesis and chemical reactions due to its unique structural properties. It serves as a key building block in the formation of diverse chemical structures:

  • Copper-Facilitated Coupling Reactions : A study by Hergert et al. (2018) demonstrated the use of 5-Formyl-2-thiopheneboronic acid in the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reactions. This process highlighted the compound's role in forming complex structures with improved yields and purity (Hergert et al., 2018).

  • Nitration Reactions : Mochalov et al. (1980) explored the nitration of 5-formyl-substituted thiophenes, revealing the compound's reactivity and transformation under different chemical conditions. This study underscores its utility in producing nitro derivatives, a crucial aspect in various chemical synthesis pathways (Mochalov et al., 1980).

Photophysical and Optoelectronic Properties

The compound is also significant in the field of photophysics and optoelectronics:

  • Bicyclic Boronates with Photophysical Properties : González et al. (2015) investigated the treatment of 5-formyl-2-furanboronic acid with 2-aminophenol derivatives, leading to the creation of bicyclic boronates. These compounds showed notable solvatochromic and luminescent changes, suggesting potential applications in optoelectronic materials (González et al., 2015).

Pharmaceutical and Biological Applications

While focusing on the compound's non-pharmacological aspects, it's noteworthy to mention its implications in biological research:

  • Catalytic Reactions in Organic Synthesis : In the domain of organic synthesis, 3-Formyl-5-nitro-2-thiopheneboronic acid is applied in catalytic reactions. For instance, Betancort and Barbas (2001) described its use in catalytic enantioselective Michael addition reactions, highlighting its role in synthesizing chiral, nonracemic compounds (Betancort & Barbas, 2001).

Safety and Hazards

The safety data sheet (SDS) for “3-Formyl-5-nitro-2-thiopheneboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-formyl-5-nitrothiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO5S/c8-2-3-1-4(7(11)12)13-5(3)6(9)10/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAIZVZSIQWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)[N+](=O)[O-])C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694391
Record name (3-Formyl-5-nitrothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-5-nitro-2-thiopheneboronic acid

CAS RN

21157-02-8
Record name (3-Formyl-5-nitrothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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